molecular formula C9H14N2O2S B1473053 1-(4,5-Dihydrothiazol-2-yl)piperidine-3-carboxylic acid CAS No. 1544881-79-9

1-(4,5-Dihydrothiazol-2-yl)piperidine-3-carboxylic acid

Cat. No. B1473053
CAS RN: 1544881-79-9
M. Wt: 214.29 g/mol
InChI Key: VEYPQNZTUYECBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of 1-(4,5-Dihydrothiazol-2-yl)piperidine-3-carboxylic acid is C9H14N2O2S. Its molecular weight is 214.29 g/mol.


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Applications : Compounds with structural motifs similar to "1-(4,5-Dihydrothiazol-2-yl)piperidine-3-carboxylic acid" have been synthesized and evaluated for antimicrobial activity. For instance, derivatives of piperidine and related scaffolds have shown variable and modest activity against strains of bacteria and fungi. This suggests potential for the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Synthesis, Characterization, and Application in Catalysis

  • Catalytic Applications : Piperidine derivatives have been used to functionalize nanoparticles for catalytic applications. For example, piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles have been prepared and used as catalysts in organic synthesis, highlighting the versatility of piperidine derivatives in facilitating chemical transformations (Ghorbani‐Choghamarani & Azadi, 2015).

Drug Discovery and Development

  • Cancer Therapy : Compounds structurally related to "1-(4,5-Dihydrothiazol-2-yl)piperidine-3-carboxylic acid" have been explored for their potential in treating cancer. The specificity and inhibitory activity of such compounds against targets like Aurora kinase highlight their significance in the development of anticancer drugs (ロバート ヘンリー,ジェームズ, 2006).

Electrophilic Substitution and Hydrogen Bonding Studies

  • Molecular Interactions : Studies involving compounds with the piperidine moiety, such as 3‐(piperidin‐1‐yl)propionic acid, have contributed to understanding molecular interactions, such as hydrogen bonding, which is crucial in the design of more effective pharmaceutical agents (Yan & Khoo, 2005).

Synthesis and Neurological Activity

  • Neurological Applications : The synthesis of novel compounds with the piperidine scaffold has been associated with potential neurological benefits, such as inhibitors of acetylcholinesterase (AChE), suggesting a role in treating neurological disorders (Sivakumar et al., 2013).

Mechanism of Action

While the specific mechanism of action for 1-(4,5-Dihydrothiazol-2-yl)piperidine-3-carboxylic acid is not mentioned in the search results, it’s worth noting that certain piperidine derivatives act as inhibitors of GABA (γ-aminobutyric acid) uptake .

properties

IUPAC Name

1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c12-8(13)7-2-1-4-11(6-7)9-10-3-5-14-9/h7H,1-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYPQNZTUYECBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NCCS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,5-Dihydrothiazol-2-yl)piperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4,5-Dihydrothiazol-2-yl)piperidine-3-carboxylic acid
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1-(4,5-Dihydrothiazol-2-yl)piperidine-3-carboxylic acid

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